Comparative Antispasmodic Potency: Reticuline vs. Coclaurine, Norarmepavine, and Papaverine
Reticuline's antispasmodic activity is quantifiably distinct from its analogs. In an in vitro assay on potassium-induced contractions of the vas deferens, reticuline exhibited an IC50 of 474 µM for the tonic phase. This potency is significantly lower than that of its close structural analogs, with coclaurine being 6.9-fold more potent (IC50 = 68.9 µM) and norarmepavine being 4.7-fold more potent (IC50 = 101 µM). The reference compound papaverine was 33-fold more potent (IC50 = 14.3 µM) . This data clearly defines reticuline's position in the potency hierarchy, enabling precise experimental selection based on desired spasmolytic strength.
| Evidence Dimension | Inhibition of tonic phase contraction in isolated rat vas deferens (IC50) |
|---|---|
| Target Compound Data | 474 µM |
| Comparator Or Baseline | Coclaurine (68.9 µM), Norarmepavine (101 µM), Papaverine (14.3 µM) |
| Quantified Difference | Reticuline is 6.9-fold less potent than coclaurine, 4.7-fold less potent than norarmepavine, and 33-fold less potent than papaverine. |
| Conditions | In vitro assay on potassium-induced contractions (tonic phase) of rat vas deferens. |
Why This Matters
This quantitative comparison is essential for researchers selecting an antispasmodic alkaloid with a specific, moderate potency profile, as reticuline provides a distinct reference point among its more potent analogs.
